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molecular formula C8H14O2 B044335 Ethyl 2-methyl-4-pentenoate CAS No. 53399-81-8

Ethyl 2-methyl-4-pentenoate

Cat. No. B044335
M. Wt: 142.2 g/mol
InChI Key: BDBGKYIBDXAVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976801

Procedure details

FIG. 7 is an illustration of the GLC curve for a mixture of ethyl-2-methyl-4-pentenoate and ethyl-2-methyl-cis-3-pentenoate produced by the hydrogenation of ethyl-2-methyl-3,4-pentadienoate with a Pd/CaCO3 catalyst according to Example XVII.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][CH:7]=[CH2:8])[CH3:2].C(OC(=O)C(C)/C=C\C)C>[Pd].C([O-])([O-])=O.[Ca+2]>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH:6]=[C:7]=[CH2:8])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(\C=C/C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=C=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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